molecular formula C7H6BrF3N2 B12296075 (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B12296075
M. Wt: 255.03 g/mol
InChI Key: LEEDEVRSCNKFQJ-UHFFFAOYSA-N
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Description

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine is a heterocyclic compound with the molecular formula C7H6BrF3N2 and a molecular weight of 255.04 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, a trifluoromethyl group at the 4th position, and a methanamine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include bromination, trifluoromethylation, and amination reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the bromine atom and methanamine group contribute to its overall reactivity. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[6-bromo-4-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C7H6BrF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H,2,12H2

InChI Key

LEEDEVRSCNKFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Br)CN)C(F)(F)F

Origin of Product

United States

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